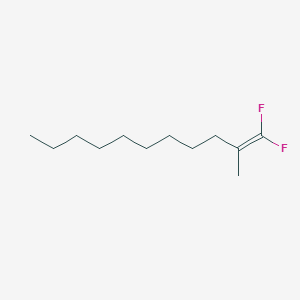
1-Undecene, 1,1-difluoro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecene, 1,1-difluoro-2-methyl- is an organic compound with the molecular formula C12H22F2. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. The compound is notable for its two fluorine atoms attached to the first carbon and a methyl group attached to the second carbon. This unique structure imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Undecene, 1,1-difluoro-2-methyl- typically involves the introduction of fluorine atoms into the undecene backbone. One common method is the difluorovinylidenation of carbonyl compounds. This process involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable aldehyde in the presence of a base such as lithium diisopropylamide (LDA) at low temperatures . The reaction proceeds through the formation of a difluorovinylidene intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
Industrial production of 1-Undecene, 1,1-difluoro-2-methyl- may involve large-scale fluorination processes using specialized reagents and catalysts. . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Undecene, 1,1-difluoro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for hydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used to replace fluorine atoms with methoxy groups.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Alcohols: Resulting from hydroxylation reactions.
Saturated Hydrocarbons: Produced via catalytic hydrogenation.
Methoxy Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
1-Undecene, 1,1-difluoro-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Mecanismo De Acción
The mechanism of action of 1-Undecene, 1,1-difluoro-2-methyl- involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the double bond can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Undecene: Lacks the fluorine atoms and methyl group, resulting in different reactivity and properties.
1,1-Difluoroalkanes: Compounds with similar fluorination but different carbon chain lengths.
2-Methyl-1-undecene: Similar structure but without the fluorine atoms.
Uniqueness
1-Undecene, 1,1-difluoro-2-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which impart distinct chemical and physical properties. These features make it valuable for specific applications where fluorination and branching are desired .
Propiedades
Número CAS |
83567-86-6 |
|---|---|
Fórmula molecular |
C12H22F2 |
Peso molecular |
204.30 g/mol |
Nombre IUPAC |
1,1-difluoro-2-methylundec-1-ene |
InChI |
InChI=1S/C12H22F2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h3-10H2,1-2H3 |
Clave InChI |
MPCYGMAYFGPFRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


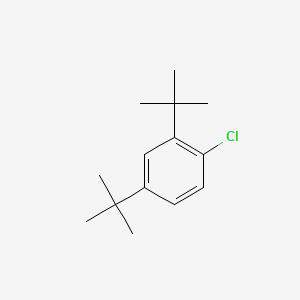
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
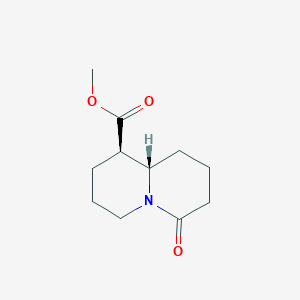
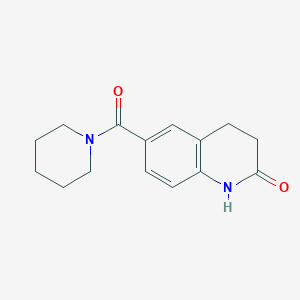

![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
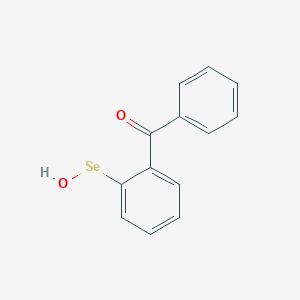
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
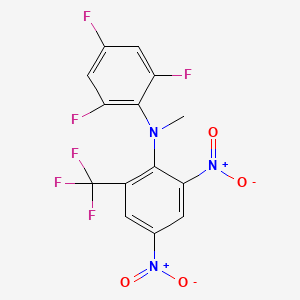
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
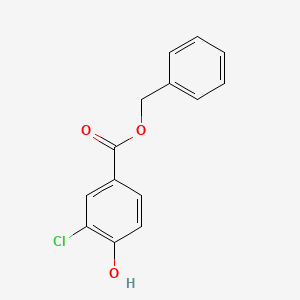
![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)

